2-氨基-6-(((苄氧基)羰基)氨基)己酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

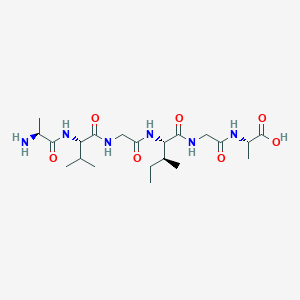

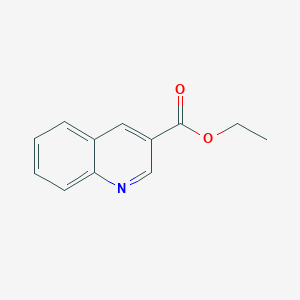

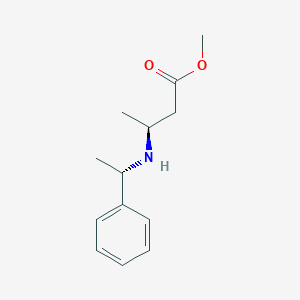

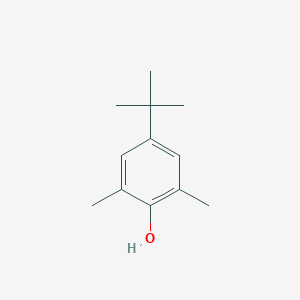

“2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid” is a compound with the molecular formula C14H20N2O4 . It is a derivative of lysine, an alpha-amino acid . This compound is not intended for human or veterinary use and is typically used for research purposes .

Molecular Structure Analysis

The molecular weight of “2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid” is 280.32 g/mol . The SMILES string representation of the molecule isNC@@H=O)CCCCNC(OCc1ccccc1)=O .

作用机制

Target of Action

2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid is a derivative of the amino acid lysine . The primary targets of this compound are likely to be proteins or enzymes that interact with lysine or its derivatives.

Biochemical Pathways

Alterations in these pathways could lead to downstream effects on cellular functions and processes .

Pharmacokinetics

The presence of the benzyloxy carbonyl group could potentially influence these properties, affecting the compound’s overall pharmacokinetic profile .

Result of Action

Given its structural similarity to lysine, it may influence protein synthesis and metabolism, potentially affecting cellular growth, differentiation, and function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid. For instance, changes in pH could affect the ionization state of the compound, potentially altering its interactions with its targets .

实验室实验的优点和局限性

One advantage of using 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid in lab experiments is that it is a well-established building block for peptide synthesis. It is widely available and has a high purity level, which makes it easy to use in peptide synthesis. Additionally, 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid is relatively stable and can be stored for long periods of time without degradation.

One limitation of using 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid in lab experiments is that it is expensive compared to other amino acid derivatives. Additionally, the synthesis of 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid is a multi-step process that requires specialized equipment and expertise, which can be a barrier for some researchers.

未来方向

There are several future directions for research involving 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid. One area of research is the development of new peptide-based therapeutics that contain 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid. Peptides have the potential to be highly specific and effective drugs, and the use of 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid in peptide synthesis could lead to the development of new treatments for a wide range of diseases.

Another area of research is the development of new methods for peptide synthesis that use 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid. Peptide synthesis is a complex process that requires specialized equipment and expertise, and the development of new methods could make peptide synthesis more accessible to a wider range of researchers.

Finally, the use of 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid in the synthesis of cell-penetrating peptides is an area of research that has the potential to revolutionize drug delivery. Cell-penetrating peptides have the ability to cross cell membranes and deliver drugs or other molecules into cells, which could lead to the development of new treatments for diseases that are currently difficult to treat.

合成方法

The synthesis of 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid involves several steps. First, Lysine is protected by a Boc group to prevent unwanted reactions. Next, the side chain of Lysine is protected by a benzyl group. The protected Lysine is then coupled with Boc-protected 6-aminohexanoic acid using a coupling reagent such as DCC. Finally, the Boc and benzyl groups are removed using TFA and hydrogenation, respectively, to yield 2-Amino-6-(((benzyloxy)carbonyl)amino)hexanoic acid.

科学研究应用

生化研究

2-氨基-6-(((苄氧基)羰基)氨基)己酸:在生物化学研究中用作合成肽的构建单元。 苄氧羰基 (Cbz) 基团在肽合成过程中充当氨基功能的保护基团,可以在温和条件下选择性去除,而不会影响分子其他部分 .

药物化学

在药物化学中,该化合物用于设计和开发新药。 它的结构是创建酶抑制剂的关键,这些抑制剂可以模拟天然底物,从而为开发治疗剂提供途径 .

材料科学

该化合物形成稳定的酰胺键的能力使其在材料科学中具有价值,用于开发具有特定机械和化学性质的聚合物。 它可以用来引入可以改变聚合物特性的侧链功能 .

生物技术

在生物技术中,2-氨基-6-(((苄氧基)羰基)氨基)己酸用于修饰蛋白质和酶以增强其稳定性或活性。 这在酶暴露于恶劣条件下的工业过程中特别有用 .

分析化学

这种氨基酸衍生物用作色谱法和质谱法的标准品或参比化合物。 它有助于校准仪器并确保分析结果的准确性 .

农业化学

该化合物在农业化学中用于合成作物保护剂。 它的结构多功能性允许创建可以保护植物免受病虫害的化合物 .

食品工业

在食品工业中,正在探索该化合物的衍生物作为食品添加剂的潜力。 它们可以用来增强风味,改善保存或改变质地 .

环境科学

最后,在环境科学中,2-氨基-6-(((苄氧基)羰基)氨基)己酸可用于合成在自然界中更容易降解的环境友好型化学品,从而减少污染和毒性 .

属性

IUPAC Name |

2-amino-6-(phenylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c15-12(13(17)18)8-4-5-9-16-14(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,15H2,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGCFBNYQJDIGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34404-32-5, 25931-47-9 |

Source

|

| Record name | NSC203803 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC118116 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B188781.png)